Aplysiatoxin, 17-debromo-

Antiviral discovery Chikungunya virus Marine natural products

17-Debromo-aplysiatoxin (debromoaplysiatoxin, DAT; CAS 52423-28-6; molecular formula C₃₂H₄₈O₁₀; MW 592.73) is a marine cyanotoxin belonging to the aplysiatoxin class of polyketide macrolides. It is distinguished from the parent compound aplysiatoxin solely by the absence of a single bromine atom at the para position of the phenolic ring.

Molecular Formula C32H48O10
Molecular Weight 592.7 g/mol
CAS No. 52423-28-6
Cat. No. B1669977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAplysiatoxin, 17-debromo-
CAS52423-28-6
SynonymsDebromoaplysiatoxin;  Aplysiatoxin, 17-debromo-;  G-2408;  NSC 271679.
Molecular FormulaC32H48O10
Molecular Weight592.7 g/mol
Structural Identifiers
SMILESCC1CC(C23CC(C(C(O2)C(C)CCC(C4=CC(=CC=C4)O)OC)C)OC(=O)CC(OC(=O)CC1(O3)O)C(C)O)(C)C
InChIInChI=1S/C32H48O10/c1-18(11-12-24(38-7)22-9-8-10-23(34)13-22)29-20(3)26-16-32(41-29)30(5,6)15-19(2)31(37,42-32)17-28(36)39-25(21(4)33)14-27(35)40-26/h8-10,13,18-21,24-26,29,33-34,37H,11-12,14-17H2,1-7H3
InChIKeyREAZZDPREXHWNV-FNYQTHNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Debromoaplysiatoxin (CAS 52423-28-6): Structural Identity and Core Pharmacophore for Research Procurement


17-Debromo-aplysiatoxin (debromoaplysiatoxin, DAT; CAS 52423-28-6; molecular formula C₃₂H₄₈O₁₀; MW 592.73) is a marine cyanotoxin belonging to the aplysiatoxin class of polyketide macrolides . It is distinguished from the parent compound aplysiatoxin solely by the absence of a single bromine atom at the para position of the phenolic ring . This compound is a naturally occurring protein kinase C (PKC) activator isolated from marine cyanobacteria including Lyngbya majuscula, Moorea producens, and Trichodesmium erythraeum, and has been detected in human blood as part of the exposome . Critically, despite this minimal structural difference, the debrominated form exhibits a profoundly altered biological profile compared to its brominated parent—a feature that makes it an essential comparator compound in PKC-targeted research and antiviral drug discovery.

Why Aplysiatoxin-Class Compounds Cannot Be Interchanged: The Critical Role of the Bromine Substituent in Debromoaplysiatoxin (CAS 52423-28-6)


The aplysiatoxin family shares a common macrolactone scaffold, yet substitution at a single position—the presence or absence of a bromine atom on the phenolic ring—generates compounds with dramatically divergent biological signatures. Aplysiatoxin and debromoaplysiatoxin differ chemically only by this single halogen , but this difference produces opposite outcomes in malignant transformation, DNA synthesis stimulation, and antiviral activity . Procurement of an unspecified or misidentified aplysiatoxin analog for experimental use therefore risks attributing biological effects to the wrong molecular entity . The quantitative evidence below demonstrates that debromoaplysiatoxin occupies a unique functional niche: it retains PKC-binding and anti-proliferative capacity while losing the tumor-promoting activity of its brominated parent—a dissociation that does not hold for aplysiatoxin or teleocidin.

Quantitative Differentiation Evidence for Debromoaplysiatoxin (CAS 52423-28-6) vs. Closest Analogs


Anti-Chikungunya Virus Activity: Debromination Is Required for Antiviral Efficacy

In a direct head-to-head comparison within the same study, debromoaplysiatoxin (2) exhibited potent, dose-dependent inhibition of Chikungunya virus (CHIKV) replication in BHK21 cells upon post-treatment, whereas the brominated parent aplysiatoxin (1) showed no significant inhibition at concentrations up to 10 µM . Debromoaplysiatoxin achieved an EC₅₀ of 1.3 µM with a selectivity index (CC₅₀/EC₅₀) of 10.9. The closely related analog 3-methoxydebromoaplysiatoxin (5) was approximately 2-fold less potent (EC₅₀ = 2.7 µM, SI = 9.2), while anhydrodebromoaplysiatoxin (3) was >17-fold less potent (EC₅₀ = 22.3 µM) . The authors explicitly noted that the absence of the bromine atom enhanced antiviral properties .

Antiviral discovery Chikungunya virus Marine natural products Cyanotoxin pharmacology

PKC Activation Potency: Debromoaplysiatoxin Is ~130-Fold Weaker Than TPA and Requires Higher Concentrations for Half-Maximal Kinase Activation

In a standardized Ca²⁺-activated, phospholipid-dependent protein kinase C assay using a bovine brain preparation, debromoaplysiatoxin achieved half-maximal PKC activation at approximately 400 ng/mL (≈675 nM) . This is approximately 133-fold less potent than 12-O-tetradecanoylphorbol-13-acetate (TPA; 3 ng/mL) . Aparallel study established that aplysiatoxin is essentially equipotent with TPA across multiple receptor binding and functional assays , implying that debromoaplysiatoxin is also approximately 100- to 130-fold less potent than aplysiatoxin in PKC activation. By comparison, teleocidin (40 ng/mL) is approximately 10-fold more potent than debromoaplysiatoxin in the same assay .

Protein kinase C Tumor promotion Signal transduction Biochemical pharmacology

Decoupling of Tumor Promotion from Receptor Binding: Debromoaplysiatoxin Binds PKC Receptors Without Inducing Malignant Transformation

In a seminal direct comparative study, both aplysiatoxin and debromoaplysiatoxin inhibited binding of phorbol-12,13-dibutyrate (PDBu) and epidermal growth factor (EGF) to cell surface receptors with comparable potency . However, only aplysiatoxin increased malignant transformation of BALB/3T3 cells and stimulated DNA synthesis; debromoaplysiatoxin failed to induce either of these tumor-promotion-associated endpoints despite equivalent receptor engagement . This represents a functional uncoupling of PKC binding from downstream tumor-promoting activity that is unique to the debrominated form.

Carcinogenesis Tumor promotion Structure-activity relationship Chemical carcinogenesis

Serum Protein Interference: Bovine α₁-Acid Glycoprotein Selectively Abolishes Debromoaplysiatoxin PKC Activation but Not Aplysiatoxin Activity

A comparative biochemical study identified a selective protein interaction that further differentiates debromoaplysiatoxin from aplysiatoxin. Purified bovine α₁-acid glycoprotein (40 kDa) completely abolished PKC activation by debromoaplysiatoxin in vitro, while PKC activation by aplysiatoxin was unaffected . This interaction also explains prior discrepancies in cell-based assay results: debromoaplysiatoxin appeared inactive in many cultured cell systems due to this serum factor, present in bovine serum but absent from sera of eight other animal species . When serum-free medium was used, debromoaplysiatoxin induced HL-60 cell differentiation into macrophages at concentrations comparable to aplysiatoxin .

Drug-protein interaction Serum protein binding In vitro assay interference α₁-acid glycoprotein

Tumor-Promoting Potency Classification: Debromoaplysiatoxin Is a Weak Promoter While Aplysiatoxin Is a Potent Promoter in Mouse Skin Carcinogenesis

In the two-stage mouse skin carcinogenesis model, the standard assay for classifying tumor promoters, aplysiatoxin was characterized as a potent tumor promoter while debromoaplysiatoxin was classified as a weak promoter . The two compounds showed equivalent potency on mouse ear irritation and induction of ornithine decarboxylase (ODC) activity in mouse skin, but debromoaplysiatoxin was markedly weaker than aplysiatoxin in inducing adhesion of HL-60 cells . This establishes the debrominated form as a functionally attenuated tumor promoter despite retaining the core scaffold.

Two-stage carcinogenesis Tumor promotion grading Mouse skin model Polyacetate tumor promoters

Receptor Binding Affinity Reduction: Debromoaplysiatoxin Is ~10-Fold Weaker Than Aplysiatoxin in Competing for Phorbol Ester and EGF Receptors

In a comprehensive four-assay comparison, debromoaplysiatoxin was approximately 10-fold weaker than aplysiatoxin in inhibiting specific binding of both epidermal growth factor (EGF) and phorbol-12,13-dibutyrate (PDBu) to their respective cellular receptors . Despite this reduction in binding affinity, debromoaplysiatoxin remained equipotent with aplysiatoxin in stimulating the release of lipid metabolites (choline and arachidonic acid) from prelabeled cells . By contrast, aplysiatoxin and teleocidin were essentially equipotent with the potent tumor promoter TPA across all four assays , further highlighting that debromoaplysiatoxin occupies a distinct position in affinity-activity space.

Receptor pharmacology Phorbol ester receptor EGF receptor Binding competition assay

Evidence-Backed Procurement Scenarios for Debromoaplysiatoxin (CAS 52423-28-6) in Scientific Research


Antiviral Drug Discovery Targeting Chikungunya Virus Replication

Debromoaplysiatoxin is the only aplysiatoxin-class compound with confirmed anti-CHIKV activity, achieving an EC₅₀ of 1.3 µM and selectivity index of 10.9 in post-treatment assays . Aplysiatoxin itself is inactive . Researchers screening marine natural product libraries for anti-alphavirus leads must specifically procure the debrominated form rather than generic aplysiatoxin; procurement of the brominated parent will yield a false-negative result. The compound's activity at post-entry stages of viral replication makes it suitable for target identification studies focused on CHIKV replication mechanisms .

Chemical Biology Tool for Dissociating PKC Binding from Tumor-Promoting Signaling

Debromoaplysiatoxin is uniquely capable of occupying the phorbol ester/EGF receptor binding site without triggering malignant transformation or DNA synthesis stimulation . This functional uncoupling—not observed with aplysiatoxin, teleocidin, or TPA—makes debromoaplysiatoxin an indispensable chemical probe for experiments that require PKC receptor engagement while avoiding the confounding effects of transformation initiation. Researchers studying bifurcation of PKC downstream signaling pathways should select debromoaplysiatoxin over aplysiatoxin for these dissociative studies .

In Vitro PKC Activation Studies Requiring Serum-Free or Non-Bovine Serum Conditions

Debromoaplysiatoxin's PKC activation is selectively and completely abolished by bovine α₁-acid glycoprotein, a protein abundant in standard fetal bovine serum (FBS) . Investigators planning cell-based PKC activation assays with debromoaplysiatoxin must either (a) use serum-free medium, (b) use serum from non-bovine species (horse, human, mouse, rat, rabbit, dog, chicken, or monkey sera do not contain the interfering factor), or (c) select aplysiatoxin if bovine serum-supplemented conditions are mandatory . This serum-dependent differential activity is a procurement-decisive criterion unique to debromoaplysiatoxin.

Scaffold for Simplified Analog Development with Reduced Tumor-Promoting Liability

Debromoaplysiatoxin serves as the direct structural template for aplog-1 and 10-methyl-aplog-1, simplified analogs that retain anti-proliferative activity against human cancer cell lines while completely lacking tumor-promoting and proinflammatory activities of the parent compound . The debrominated scaffold is essential for this analog development pathway: the bromine-containing aplysiatoxin would introduce additional synthetic complexity and the analogs derived from it (e.g., 3-methoxyaplysiatoxin) lack the antiviral activity seen with debrominated analogs . Medicinal chemistry groups optimizing PKC-targeted anticancer leads should procure debromoaplysiatoxin rather than aplysiatoxin as the starting reference standard.

Quote Request

Request a Quote for Aplysiatoxin, 17-debromo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.